Vermixocin A

Overview

Description

Vermixocin A is a natural product isolated from the marine fungus Penicillium vermiculatum . It is known for its cytotoxic activity, making it a compound of interest in the field of medicinal chemistry . This compound, along with Vermixocin B, has been studied for its potential therapeutic applications due to its unique chemical structure and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Vermixocin A involves the cultivation of Penicillium vermiculatum under specific conditions. The fungus is grown in a suitable medium, and the compound is extracted from the culture broth and mycelium . The extraction process typically involves solvent extraction followed by chromatographic purification to isolate this compound in its pure form .

Industrial Production Methods: Industrial production of this compound would likely follow similar principles as laboratory-scale preparation but on a larger scale. This would involve optimizing the growth conditions of Penicillium vermiculatum, scaling up the fermentation process, and employing large-scale extraction and purification techniques to obtain the compound in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions: Vermixocin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups in this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Vermixocin A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: this compound is used as a model compound to study the chemical behavior of marine natural products. Its unique structure makes it an interesting subject for synthetic chemists aiming to develop new synthetic methodologies.

Biology: The compound’s cytotoxic activity has made it a valuable tool in biological research, particularly in studying cell death mechanisms and cancer biology.

Medicine: this compound’s potential therapeutic applications are being explored, especially its use as an anticancer agent. Its ability to induce cell death in cancer cells makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used as a lead compound for developing new pharmaceuticals or as a bioactive agent in various applications.

Mechanism of Action

The mechanism of action of Vermixocin A involves its interaction with specific molecular targets within cells . This compound exerts its cytotoxic effects by inducing apoptosis, a programmed cell death process. It interacts with cellular pathways that regulate apoptosis, leading to the activation of caspases and other apoptotic proteins. This results in the fragmentation of DNA, cell shrinkage, and ultimately cell death.

Comparison with Similar Compounds

Vermixocin A can be compared with other similar compounds isolated from marine fungi, such as Vermixocin B and 3′-methoxy-1′2′-dehydropenicillide .

Vermixocin B: Similar to this compound, Vermixocin B is also isolated from Penicillium vermiculatum and exhibits cytotoxic activity. the two compounds differ in their chemical structures, which may result in different biological activities.

3′-Methoxy-1′2′-dehydropenicillide: This compound is another metabolite from marine fungi with biological activity. It shares some structural similarities with this compound but has distinct functional groups that confer different properties.

Uniqueness of this compound: this compound’s unique chemical structure, characterized by its specific functional groups and stereochemistry, sets it apart from other similar compounds. Its potent cytotoxic activity and potential therapeutic applications make it a compound of significant interest in scientific research.

Biological Activity

Vermixocin A is a secondary metabolite derived from the fungus Penicillium vermiculatum. This compound has garnered attention due to its diverse biological activities, particularly its cytotoxic effects against various cancer cell lines and its potential as an antibacterial agent. The following sections will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

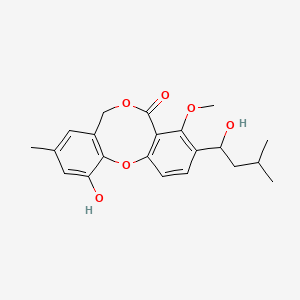

This compound is chemically characterized as 3-(1'-hydroxy-3'-methylbutyl)-11-hydroxy-4-methoxy-9-methyl-5H,7H-dibenzo[c,f][1,5]dioxocin-5-one. Its unique structure contributes to its biological properties, making it a subject of interest in pharmacological research.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (µM) |

|---|---|

| P388 (lympholeukemia) | 9.7 |

| Hep G2 | 6.7 |

| HEp-2 | 43.77 |

| KB | 50 |

| RD | 7.8 |

| Vero | 53.73 |

These findings indicate that this compound exhibits potent cytotoxicity, particularly against lympholeukemia cells (P388), with an IC50 value of 9.7 µM .

Antibacterial Activity

The antibacterial properties of this compound have also been explored, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for various bacterial strains are presented in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Micrococcus tetragenus | 50 |

| Clostridium perfringens | 50 |

| Acinetobacter baumannii | 100 |

This compound has shown effective inhibition against several clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

In addition to its antibacterial potential, this compound exhibits antifungal properties. It has been tested against various fungal strains, with notable results:

- Cryptococcus neoformans : MIC of 128 µg/mL

- Candida albicans : IC50 values indicating moderate activity

These results highlight the compound's potential as a therapeutic agent in treating fungal infections .

Other Biological Activities

This compound has also been investigated for additional biological activities:

- Anti-inflammatory : IC50 of 11.5 µM in RAW264.7 macrophages

- Antimalarial : IC50 of 16.41 µM against Plasmodium falciparum

- Cholesterol acyltransferase inhibition : IC50 of 22.9 µM in rabbit liver microsomes .

Case Studies and Research Findings

Recent studies have further elucidated the mechanisms underlying the biological activities of this compound. For instance, a study conducted on lympholeukemia cells revealed that the compound induces apoptosis through mitochondrial pathways, leading to cell cycle arrest . Another investigation highlighted its synergistic effects when combined with conventional antibiotics against resistant bacterial strains, suggesting potential applications in combination therapy .

Properties

IUPAC Name |

6-hydroxy-2-(1-hydroxy-3-methylbutyl)-1-methoxy-8-methyl-10H-benzo[b][1,5]benzodioxocin-12-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-11(2)7-15(22)14-5-6-17-18(20(14)25-4)21(24)26-10-13-8-12(3)9-16(23)19(13)27-17/h5-6,8-9,11,15,22-23H,7,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWGLBYIKHMCIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)O)OC)C(=O)OC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156966-02-8 | |

| Record name | 156966-02-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.